molecular formula C9H13NO3 B032726 N-methacryloyl-L-proline CAS No. 51161-88-7

N-methacryloyl-L-proline

Cat. No.: B032726
CAS No.: 51161-88-7
M. Wt: 183.2 g/mol
InChI Key: SJAYUJDJZUWFDO-ZETCQYMHSA-N
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Description

1-(2-Methylacryloyl)-L-proline is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a proline moiety linked to a 2-methylacryloyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylacryloyl)-L-proline typically involves the reaction of L-proline with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 1-(2-Methylacryloyl)-L-proline can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of continuous flow reactors allows for the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylacryloyl)-L-proline can undergo various chemical reactions, including:

    Addition Reactions: The double bond in the 2-methylacryloyl group can participate in addition reactions with nucleophiles.

    Substitution Reactions: The proline moiety can undergo substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methylacryloyl)-L-proline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: It is studied for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic applications, including drug delivery systems and as a component of biomaterials.

    Industry: It is used in the production of advanced materials, including hydrogels and coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylacryloyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. The cyclic structure of proline can influence the reactivity and interactions of the compound, making it distinct from other similar compounds .

Biological Activity

N-methacryloyl-L-proline is a synthetic derivative of the naturally occurring amino acid L-proline. Its unique structure and properties have garnered attention for various biological applications, particularly in drug delivery systems, antimicrobial activity, and as a potential therapeutic agent in different diseases. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a methacryloyl group attached to the proline backbone. This modification enhances its reactivity and allows it to participate in various chemical reactions. The compound can form hydrogels that are biocompatible and suitable for drug delivery applications due to their ability to encapsulate therapeutic agents while minimizing systemic side effects.

1. Drug Delivery Systems

This compound has been utilized in the development of hydrogels that serve as drug delivery platforms. These hydrogels can be loaded with various drugs, including growth factors and antibiotics, allowing for localized and sustained release. In vitro studies have demonstrated that these hydrogels can maintain therapeutic drug levels over extended periods while exhibiting minimal cytotoxicity.

Table 1: Characteristics of this compound Hydrogels

PropertyValue
Compressive Strength (MPa)195-210
Diametral Tensile Strength (MPa)19-26
Biaxial Flexural Strength (MPa)38-46
Drug Release ProfileSustained over time

2. Antimicrobial Properties

Research indicates that derivatives of L-proline, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of various pathogens, which suggests their potential use as antimicrobial agents in medical applications .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that proline derivatives can modulate inflammatory responses, making them candidates for therapeutic interventions in inflammatory diseases .

Case Studies

Case Study 1: Enhanced Mechanical Properties in Dental Applications
A study focused on incorporating this compound into glass ionomer cements (GICs) demonstrated significant improvements in mechanical properties compared to traditional GICs. The modified cements exhibited increased compressive strength (up to 170% higher), making them more durable for dental applications .

Case Study 2: Targeting Proline Uptake in Trypanosoma cruzi
In the context of Chagas disease, researchers explored the role of L-proline uptake by Trypanosoma cruzi. They developed inhibitors targeting proline transporters, which showed potential in disrupting the parasite's lifecycle and reducing its virulence. This approach highlights the significance of proline metabolism in pathogenic organisms and suggests that derivatives like this compound could be leveraged for therapeutic strategies against such infections .

While specific mechanisms of action for this compound remain under investigation, its structural similarity to natural amino acids allows it to participate in biochemical pathways relevant to cellular metabolism and signaling. The formation of amide bonds with other biomolecules may facilitate interactions that enhance its biological efficacy.

Properties

IUPAC Name

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAYUJDJZUWFDO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60527884
Record name 1-(2-Methylacryloyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51161-88-7
Record name 1-(2-Methylacryloyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60527884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Q & A

Q1: What are the potential applications of N-methacryloyl-L-proline in nanomedicine?

A: this compound exhibits promising potential in creating biocompatible polymeric nanolayers, particularly in the realm of nanomedicine. Research demonstrates that by grafting poly(this compound) brushes onto aminated glass surfaces, novel biocompatible coatings can be produced. [] These coatings hold significant promise for applications like implant development and the engineering of systems designed for controlled interactions with proteins and cells. []

Q2: How does the polymerization temperature affect the properties of poly(this compound)?

A: The polymerization temperature significantly influences the structural and optical properties of poly(this compound). Studies reveal that this compound exists in two isomeric forms: s-cis and s-trans. Higher polymerization temperatures favor the incorporation of the s-cis form into the polymer chain. [] Consequently, polymers synthesized at higher temperatures exhibit a higher s-cis content and display a lower absolute value of specific rotation, impacting their optical properties. []

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